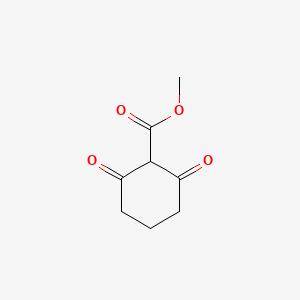
Methyl 2,6-dioxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two keto groups at the 2 and 6 positions and a carboxylate ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, reaction optimization, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2,6-dioxocyclohexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the biological context and the nature of the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but with keto groups at the 2 and 4 positions.
Methyl 3,5-dioxocyclohexane-1-carboxylate: Features keto groups at the 3 and 5 positions.
Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Contains additional methyl groups at the 2 position.
Uniqueness
Methyl 2,6-dioxocyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for specific applications and reactions that may not be possible with other similar compounds .
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h7H,2-4H2,1H3 |
InChI Key |
DXXIZDKWEQUSNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















